3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Description
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid is a thiophene-based derivative featuring a sulfonamide-linked piperidine moiety substituted with a hydroxyethyl group and a carboxylic acid functional group.
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c14-7-4-9-3-1-2-6-13(9)20(17,18)10-5-8-19-11(10)12(15)16/h5,8-9,14H,1-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCPFKNBYZDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target gata family proteins, inhibiting the interaction between gata3 and sox4 .
Biochemical Pathways
Given its potential interaction with gata family proteins, it may influence pathways related to cell differentiation and cytokine production .
Result of Action
Based on its potential interaction with gata family proteins, it could potentially suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Action Environment
The action, efficacy, and stability of 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid would be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. For example, the rate of certain reactions involving similar compounds has been found to be considerably accelerated at physiological pH .
Biological Activity
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17NO4S2
- Molecular Weight : 303.40 g/mol
- CAS Number : 1096977-62-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes.
Inhibition of Enzymes
Research indicates that compounds with similar structures have shown inhibitory effects on insulin-regulated aminopeptidase (IRAP), which is linked to cognitive functions such as memory and learning. The inhibition of IRAP can lead to enhanced cognitive abilities in animal models .
Pharmacological Activities
-
Antidiabetic Effects :
- Compounds similar to 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid have demonstrated the ability to improve glucose uptake in hepatocytes, suggesting potential antidiabetic properties. Studies have shown that these compounds can enhance insulin sensitivity and modulate gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Studies
A series of studies have evaluated the biological activity of thiophene derivatives, including the compound :
Study 1: Insulin Sensitivity Enhancement
In a study involving diabetic rat models, a related compound demonstrated significant improvement in oral glucose tolerance tests. The results indicated enhanced insulin action through modulation of key metabolic pathways .
Study 2: Cognitive Improvement via IRAP Inhibition
Another study focused on the cognitive effects of IRAP inhibition by related sulfonamide compounds. It was found that these compounds improved memory retention in rats, supporting the hypothesis that targeting IRAP could be beneficial for cognitive enhancement .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring substituted with a carboxylic acid group and a piperidine-derived sulfonamide moiety. Its molecular formula is , and it possesses significant biological activity due to its unique structure.
Medicinal Chemistry Applications
Cardiovascular Research
A study highlighted the potential of similar compounds in treating endothelial dysfunction by improving nitric oxide signaling pathways. While direct studies on 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid are scarce, the implications of its structural components suggest promising avenues for cardiovascular therapies .
Neuropharmacology
Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic strategies for neurological disorders. The specific effects of this compound on neurotransmitter release or receptor modulation remain to be fully elucidated but warrant further investigation given the structural relevance of piperidine in neuropharmacology.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid:
*Calculated based on structural analogy to .
Comparative Analysis
- Hydrophilicity and Solubility: The hydroxyethyl group in the target compound distinguishes it from the dimethyl-substituted analogue (MW 303.40, ). This substitution likely increases aqueous solubility, a critical factor for drug absorption.
- Biological Activity: Thiophene derivatives with sulfonamide linkages, such as those in , demonstrate activity against Gram-positive/-negative bacteria and cancer cells. Comparatively, Tiagabine-related compounds () show neurological activity, highlighting the pharmacological diversity of thiophene-piperidine hybrids.
- Synthetic Flexibility : The synthesis of such compounds often involves multi-step reactions, including sulfonylation of thiophene intermediates and functionalization of piperidine rings (). The hydroxyethyl group introduces a synthetic challenge due to the need for selective protection/deprotection strategies.
Research Findings and Trends
- Anticancer Activity : Compounds like 5-(4-chlorophenyl)-3-(pyrrolopyrimidine)thiophene-2-carboxylic acid () exhibit higher anticancer activity than doxorubicin, suggesting that electron-withdrawing groups (e.g., chlorophenyl) enhance cytotoxicity. The hydroxyethyl-substituted compound may follow similar trends but requires empirical validation.
- Antibacterial Efficacy : Sulfonamide-thiophene derivatives (e.g., compound 4b in ) show potency against resistant bacterial strains, likely due to sulfonamide’s ability to inhibit dihydropteroate synthase. The hydroxyethyl group’s role in mitigating bacterial resistance remains unexplored.
- Structure-Activity Relationship (SAR) : Substituents on the thiophene ring and piperidine moiety significantly influence bioactivity. For instance, dimethylpiperidine analogues () may prioritize steric effects over solubility, while hydroxyethyl variants balance both.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
